4-Bromo-2-fluoro-3-methylaniline hydrochloride

Flow Chemistry Medicinal Chemistry Process Chemistry

This 2-fluoro-3-methyl-4-bromo regioisomer is essential for medicinal chemistry programs targeting M1 muscarinic receptor PAMs and kinase inhibitor scaffolds. The para-bromine enables reliable Suzuki-Miyaura cross-coupling; ortho-fluorine modulates metabolism; methyl group tunes sterics. Supplied as HCl salt for ~10 mg/mL water solubility and enhanced crystallinity vs free base. Regioisomers (e.g., 4-bromo-3-fluoro-2-methylaniline, CAS 127408-03-1) are NOT interchangeable—bromine position alters oxidative addition kinetics, fluorine shift changes pKa by >4 units. For R&D use only.

Molecular Formula C7H8BrClFN
Molecular Weight 240.50 g/mol
Cat. No. B13236982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-methylaniline hydrochloride
Molecular FormulaC7H8BrClFN
Molecular Weight240.50 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)N)Br.Cl
InChIInChI=1S/C7H7BrFN.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
InChIKeyIYPVTPPUBXWZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-3-methylaniline hydrochloride: Key Procurement Specifications and Molecular Identity


4-Bromo-2-fluoro-3-methylaniline hydrochloride is a halogenated aromatic amine derivative supplied as a hydrochloride salt for enhanced crystallinity and handling . The compound (CAS of free base: 1540204-53-2) features a distinctive 2-fluoro-3-methyl-4-bromo substitution pattern on the aniline ring, yielding a molecular weight of 204.04 g/mol (free base) or 240.50 g/mol (HCl salt) . This specific regioisomer is utilized as a synthetic intermediate in medicinal chemistry programs, particularly for constructing kinase-targeted scaffolds and muscarinic receptor modulators . The combination of an electron-withdrawing bromine handle for cross-coupling, an ortho-fluorine for metabolic modulation, and a methyl group for steric tuning distinguishes this compound within the halogenated aniline class [1].

Why 4-Bromo-2-fluoro-3-methylaniline hydrochloride Cannot Be Substituted with Common Regioisomers


Halogenated aniline intermediates with identical molecular formulas (C7H7BrFN) but differing substitution patterns exhibit profoundly divergent reactivity in both synthetic and biological contexts. The specific 2-fluoro-3-methyl-4-bromo arrangement governs the electronic environment of the aromatic ring, directly influencing nucleophilic aromatic substitution rates, cross-coupling yields, and the three-dimensional pharmacophore presentation of downstream products [1]. Regioisomers such as 4-bromo-3-fluoro-2-methylaniline (CAS 127408-03-1) or 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) cannot be assumed interchangeable; differences in bromine position alone alter the oxidative addition kinetics in palladium-catalyzed couplings, while fluorine positional changes shift pKa by over 4 units and substantially modify logP values, thereby affecting both synthetic efficiency and target binding of final compounds [2]. Procurement decisions must therefore be anchored in the specific substitution pattern rather than generic class membership.

4-Bromo-2-fluoro-3-methylaniline hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


2,4-Disubstitution Pattern Enables Stable Continuous Flow Synthesis vs. 3,4-Disubstitution Leading to Aryne Decomposition

In the continuous flow synthesis of a muscarinic M1 receptor positive allosteric modulator, the 2-bromobenzaldehyde intermediate derived from a 2,4-disubstituted bromo-fluoro-methylaniline scaffold (matching the substitution pattern of 4-bromo-2-fluoro-3-methylaniline) remained stable and underwent selective I/Li exchange with BuLi followed by DMF formylation at -40°C in a microreactor. In contrast, the corresponding 3,4-disubstituted analog bearing bromine ortho to fluorine underwent rapid conversion to benzyne even at -78°C in a conventional batch process, rendering the synthetic route non-viable [1]. This positional effect on aryne formation represents a quantifiable go/no-go criterion for process feasibility: the 2-fluoro-4-bromo arrangement suppresses premature benzyne generation, whereas the 2-fluoro-3-bromo arrangement (as in 4-bromo-3-fluoro-2-methylaniline) promotes decomposition under identical lithiation conditions [1].

Flow Chemistry Medicinal Chemistry Process Chemistry

Computational Lipophilicity Differentiation: LogP and XLogP3 Values Across Regioisomeric Bromo-Fluoro-Methylanilines

Calculated partition coefficients provide quantifiable differentiation of lipophilicity across bromo-fluoro-methylaniline regioisomers. 4-Bromo-2-fluoro-3-methylaniline (target) exhibits an XLogP3 of 2.40 . The regioisomer 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) also displays an XLogP3 of 2.40 , indicating identical predicted lipophilicity despite differing substitution. However, 4-bromo-3-fluoro-2-methylaniline (CAS 127408-03-1) shows a predicted pKa of 2.73 [1], whereas the target compound has a predicted pKa of 2.62 . The 0.11 pKa unit difference, while modest, reflects altered electron density distribution that can influence amine basicity, salt formation, and chromatographic behavior in purification [1].

ADME Prediction Medicinal Chemistry Physicochemical Profiling

Solubility Enhancement via Hydrochloride Salt Formation: Free Base vs. HCl Salt Comparison

Conversion of 4-bromo-2-fluoro-3-methylaniline free base to its hydrochloride salt improves aqueous solubility and crystallinity, facilitating handling and purification. The free base exhibits limited water solubility but dissolves in organic solvents such as methanol, ethanol, and dichloromethane . The hydrochloride salt shows moderate solubility in polar solvents: approximately 50 mg/mL in methanol and approximately 10 mg/mL in water, with poor solubility in non-polar solvents such as hexane . This represents a quantifiable solubility enhancement of approximately 10 mg/mL in aqueous media compared to the free base, which has negligible water solubility. The hydrochloride form also provides improved long-term storage stability under inert atmosphere at room temperature [1].

Formulation Process Chemistry Analytical Chemistry

Purity Specification Benchmarking: 95% Standard vs. 97% High-Purity Grade Availability

Commercial availability of 4-bromo-2-fluoro-3-methylaniline (free base) spans multiple purity grades that directly impact experimental reproducibility. Standard industrial grade purity is specified at 95% by multiple suppliers including Alfa Chemistry and ChemShuttle . However, higher-purity 97% grade material is available from Aladdin Scientific for applications requiring stringent impurity control, such as medicinal chemistry SAR studies or analytical method development . The 2% absolute purity difference between 95% and 97% grades represents approximately a 40% reduction in unspecified impurities, which may be critical when trace brominated byproducts interfere with sensitive catalytic reactions or biological assays.

Quality Control Analytical Chemistry Procurement

Bromine Position Determines Cross-Coupling Reactivity: Para-Bromine Enables Predictable Suzuki-Miyaura Coupling

The para-bromine substitution in 4-bromo-2-fluoro-3-methylaniline provides a predictable and well-characterized handle for palladium-catalyzed cross-coupling reactions. Para-substituted aryl bromides generally exhibit faster oxidative addition kinetics with Pd(0) catalysts compared to ortho-substituted analogs due to reduced steric hindrance [1]. In contrast, regioisomers such as 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1) bear bromine at the 5-position (ortho to fluorine), which can introduce steric complications and altered electronic effects during Suzuki-Miyaura coupling . While direct comparative kinetic data for this specific compound class is not available in the public literature, the established principles of palladium catalysis indicate that para-bromine substitution offers more predictable and generally faster coupling rates than ortho-bromine in sterically congested fluorinated anilines [1].

Cross-Coupling Organic Synthesis Medicinal Chemistry

4-Bromo-2-fluoro-3-methylaniline hydrochloride: Optimal Procurement Use Cases


Muscarinic M1 Receptor Positive Allosteric Modulator (PAM) Development

Procurement of 4-bromo-2-fluoro-3-methylaniline (free base or HCl salt) is indicated for medicinal chemistry programs developing M1 muscarinic receptor positive allosteric modulators bearing isoindolin-1-one pharmacophores. The 2-fluoro-4-bromo substitution pattern is essential for achieving stable organolithium intermediates during continuous flow synthesis of the key 2-bromobenzaldehyde intermediate at -40°C in microreactors, a process that fails with 3,4-disubstituted regioisomers due to premature benzyne formation even at -78°C [1]. This specific substitution pattern enables the selective I/Li exchange and subsequent formylation steps that are rate-limiting in constructing the isoindolin-1-one core structure [1].

Kinase Inhibitor Scaffold Construction via Suzuki-Miyaura Cross-Coupling

Procurement of this compound is appropriate for synthetic programs requiring a para-brominated aniline building block for Suzuki-Miyaura cross-coupling to generate biaryl kinase inhibitor scaffolds. The para-bromine position enables predictable palladium-catalyzed coupling with aryl boronic acids to construct extended aromatic systems, as required in targeted kinase inhibitor development . The combination of bromine (for cross-coupling), fluorine (for metabolic stability and target binding modulation), and methyl (for steric tuning) provides a versatile three-point diversification platform for structure-activity relationship studies [1].

High-Purity Grade for Analytical Method Development and Sensitive Biological Assays

Procurement of the 97% high-purity grade (vs. standard 95% grade) is indicated for laboratories performing analytical method development, impurity profiling, or highly sensitive biological assays where trace brominated byproducts could interfere with results . The 97% purity grade reduces unspecified impurities by approximately 40% compared to standard grade material, providing cleaner baselines in HPLC method development and reduced off-target signals in biochemical or cell-based assays .

Aqueous Workup and Crystallization Protocols Requiring Hydrochloride Salt Form

Procurement of the hydrochloride salt form is recommended for synthetic workflows involving aqueous workup procedures, salt metathesis, or crystallization-based purification. The hydrochloride salt provides approximately 10 mg/mL solubility in water compared to negligible solubility of the free base, enabling efficient aqueous extraction and washing steps . The salt form also offers enhanced crystallinity and improved long-term storage stability under inert atmosphere at room temperature compared to the free base, which is more susceptible to oxidation of the amine functionality [2].

Quote Request

Request a Quote for 4-Bromo-2-fluoro-3-methylaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.